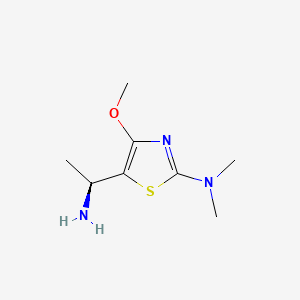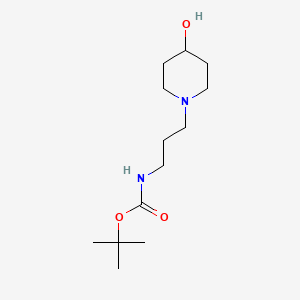![molecular formula C8H10O2S B13584614 2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13584614.png)
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine is an organic compound with the chemical formula C8H10O2S. It is known for its unique structure, which includes a thieno[3,4-b][1,4]dioxine core with an ethyl group attached.
準備方法
Synthetic Routes and Reaction Conditions
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine can be synthesized through a chemical reaction involving EDOT (thieno[3,4-b][1,4]dioxine) and ethyl bromide under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
科学的研究の応用
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conductive polymers and organic semiconductors.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of organic electronic devices, such as organic solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors
作用機序
The mechanism of action of 2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine involves its interaction with various molecular targets and pathways. In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in conductive polymers and semiconductors. In biological systems, its derivatives may interact with cellular components, leading to potential therapeutic effects .
類似化合物との比較
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine can be compared with other similar compounds, such as:
2,3-dihydrothieno[3,4-b][1,4]dioxine: Lacks the ethyl group, resulting in different electronic properties.
5-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine: Similar structure but with the ethyl group at a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties, making it valuable for various applications .
特性
分子式 |
C8H10O2S |
|---|---|
分子量 |
170.23 g/mol |
IUPAC名 |
3-ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C8H10O2S/c1-2-6-3-9-7-4-11-5-8(7)10-6/h4-6H,2-3H2,1H3 |
InChIキー |
USEHYZSWYYJCHO-UHFFFAOYSA-N |
正規SMILES |
CCC1COC2=CSC=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B13584590.png)




